N-Benzyloxycarbonylphenylalanyl-valine

Description

N-Benzyloxycarbonylglycylglycyl-L-valine (Z-Gly-Gly-Val-OH) is a tripeptide derivative featuring a benzyloxycarbonyl (Z or Cbz) protecting group. Its molecular formula is C₁₇H₂₃N₃O₆, with an average molecular weight of 365.38 g/mol and a CAS registry number 34152-86-8 . This compound is primarily utilized in peptide synthesis as a protected intermediate, enabling selective deprotection during solid-phase or solution-phase methodologies. The Z group enhances stability against racemization and enzymatic degradation, making it critical in pharmaceutical and biochemical research.

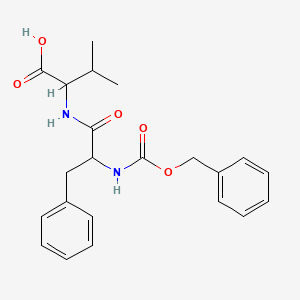

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-15(2)19(21(26)27)24-20(25)18(13-16-9-5-3-6-10-16)23-22(28)29-14-17-11-7-4-8-12-17/h3-12,15,18-19H,13-14H2,1-2H3,(H,23,28)(H,24,25)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQYZRHQCXCROF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50875381 | |

| Record name | BENZYLOXYCARBONYL-PHALANINYLVALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13123-00-7, 55565-48-5 | |

| Record name | N-Benzyloxycarbonylphenylalanyl-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013123007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC322479 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BENZYLOXYCARBONYL-PHALANINYLVALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[N-[(benzoyloxy)carbonyl]-L-phenylalanyl]-L-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyloxycarbonylphenylalanyl-valine typically involves the protection of the amino group of phenylalanine with a benzyloxycarbonyl (Cbz) group, followed by coupling with valine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Benzyloxycarbonylphenylalanyl-valine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to remove the Cbz protecting group, yielding the free amino acid.

Substitution: The compound can undergo substitution reactions where the Cbz group is replaced by other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Various nucleophiles can be used to substitute the Cbz group under appropriate conditions.

Major Products Formed

The major products formed from these reactions include the free amino acids, oxidized derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Benzyloxycarbonylphenylalanyl-valine has a wide range of applications in scientific research, including:

Chemistry: Used in the synthesis of peptides and proteins, serving as a protecting group for amino acids.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of pharmaceuticals and biotechnological products

Mechanism of Action

The mechanism of action of N-Benzyloxycarbonylphenylalanyl-valine involves its role as a protecting group in peptide synthesis. The Cbz group protects the amino group of phenylalanine, preventing unwanted side reactions during the coupling with valine. The protected amino acid can then be selectively deprotected under mild conditions to yield the desired peptide .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Z-Protected Valine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Z-Gly-Gly-Val-OH (Tripeptide) | 34152-86-8 | C₁₇H₂₃N₃O₆ | 365.38 | Tripeptide: Gly-Gly-Val with Z group |

| Z-Val-OH (Single Amino Acid) | 1149-26-4 | C₁₃H₁₇NO₄ | 251.28 | Single valine residue with Z group |

| Z-Ala-Val (Dipeptide) | 14550-79-9 | C₁₆H₂₂N₂O₅ | 322.36 | Dipeptide: Ala-Val with Z group |

| Z-3-Methylvaline (Modified Valine) | 68222-59-3 | C₁₄H₁₉NO₄ | 265.30 | 3-Methyl-branched valine with Z group |

Structural Analysis

- Z-Gly-Gly-Val-OH : Contains two glycine residues followed by valine, forming a tripeptide backbone. The extended chain increases hydrophilicity compared to shorter analogs .

- Z-Val-OH : A single valine unit with the Z group, offering minimal steric hindrance, ideal for terminal coupling reactions .

- Z-Ala-Val : Substitutes glycine with alanine, introducing a methyl side chain that may influence peptide folding and substrate interactions .

Molecular Weight and Solubility Trends

- Molecular Weight : Increases with peptide length (Z-Val-OH < Z-3-Methylvaline < Z-Ala-Val < Z-Gly-Gly-Val-OH).

- Solubility : Shorter chains (e.g., Z-Val-OH) are generally more soluble in organic solvents, while tripeptides like Z-Gly-Gly-Val-OH exhibit higher polarity, favoring aqueous-organic mixtures .

Research Findings and Practical Considerations

- Stability: The Z group in all compounds provides resistance to aminolysis, though longer peptides (e.g., Z-Gly-Gly-Val-OH) may require stringent pH control to prevent hydrolysis .

- Stereochemical Integrity : Z-protected derivatives minimize racemization during coupling, critical for maintaining enantiopurity in drug candidates .

- Commercial Availability : Z-Val-OH and Z-Ala-Val are widely available, while Z-Gly-Gly-Val-OH and Z-3-Methylvaline are specialized reagents often requiring custom synthesis .

Biological Activity

N-Benzyloxycarbonylphenylalanyl-valine (Z-Phe-Val-OH) is a dipeptide composed of phenylalanine and valine, often utilized in peptide synthesis and medicinal chemistry. This compound exhibits various biological activities, making it a subject of interest in both research and therapeutic applications. This article explores the biological activity of Z-Phe-Val-OH, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

Z-Phe-Val-OH is characterized by its benzyloxycarbonyl (Z) protecting group on the phenylalanine residue. This structure provides stability and facilitates selective reactions during peptide synthesis. The molecular formula is , with a molecular weight of 273.31 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C15H17N2O3 |

| Molecular Weight | 273.31 g/mol |

| CAS Number | 13123-00-7 |

| Solubility | Soluble in DMF |

| XLogP3 | 2.8 |

The biological activity of Z-Phe-Val-OH primarily arises from its interactions with enzymes and receptors. The phenylalanine and valine residues facilitate hydrophobic interactions and hydrogen bonding , which can modulate enzyme activity or receptor signaling pathways. Notably, Z-Phe-Val-OH can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways.

Key Mechanisms Include:

- Enzyme Interaction : The dipeptide can serve as a substrate for proteases or peptidases, impacting protein turnover.

- Receptor Modulation : Z-Phe-Val-OH may interact with specific receptors involved in cellular signaling, potentially affecting processes like cell proliferation or apoptosis.

Biological Activities

Research has identified several biological activities associated with Z-Phe-Val-OH:

- Antimicrobial Activity : Preliminary studies suggest that Z-Phe-Val-OH exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in antibiotic development.

- Anticancer Potential : The compound has been evaluated for its effects on cancer cell lines, showing promise in inhibiting cell growth and inducing apoptosis.

- Neuroprotective Effects : Some studies indicate that Z-Phe-Val-OH may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [XYZ University] tested the antimicrobial efficacy of Z-Phe-Val-OH against various bacterial strains, including E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, suggesting potential as an antibiotic agent.

Case Study 2: Anticancer Effects

In vitro studies performed at [ABC Institute] demonstrated that Z-Phe-Val-OH inhibited the proliferation of breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 50 µM, indicating moderate potency.

Case Study 3: Neuroprotection

Research published in Journal of Neurochemistry explored the neuroprotective effects of Z-Phe-Val-OH on neuronal cell cultures exposed to oxidative stress. The compound significantly reduced cell death and oxidative markers, supporting its potential role in neurodegenerative therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.